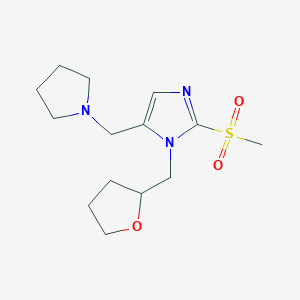![molecular formula C18H15BrO3S B6093495 (2Z)-2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B6093495.png)
(2Z)-2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a bromine atom, ethoxy group, and methoxy group attached to a phenyl ring, along with a benzothiophene core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
(2Z)-2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3-bromo-4-methoxyphenyl)methylidene]-1-benzothiophen-3-one
- (2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-benzothiophen-3-one
- (2Z)-2-[(3-bromo-4-ethoxyphenyl)methylidene]-1-benzothiophen-3-one
Uniqueness
(2Z)-2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, along with a bromine atom.
Properties
IUPAC Name |
(2Z)-2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3S/c1-3-22-18-13(19)8-11(9-14(18)21-2)10-16-17(20)12-6-4-5-7-15(12)23-16/h4-10H,3H2,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPQTIANOOMYIL-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)C3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)C3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6093412.png)

![N-(4-methylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide](/img/structure/B6093427.png)
![2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B6093434.png)

![[1-({1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6093459.png)
![N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide](/img/structure/B6093465.png)
![2-methyl-6-(1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)pyrimidin-4-ol](/img/structure/B6093480.png)
![2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6093484.png)
![1-(diethylamino)-3-[2-methoxy-4-({methyl[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6093491.png)
![N-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6093494.png)
![1-benzyl-2,3-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-indole-5-carboxamide](/img/structure/B6093508.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6093512.png)
